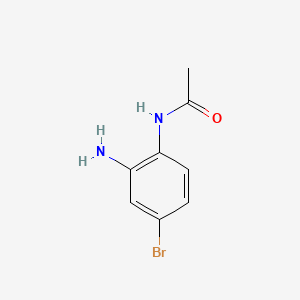

N-(2-amino-4-bromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFWFNJJXCYQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Amino 4 Bromophenyl Acetamide

Strategies for the Formation of the Acetamide (B32628) Linkage

The most direct approach to synthesizing N-(2-amino-4-bromophenyl)acetamide involves the formation of an acetamide bond with a suitable phenylenediamine derivative.

Acylation of 2-Amino-4-bromoaniline

The acylation of 4-bromo-1,2-diaminobenzene, also known as 2-amino-4-bromoaniline, is a primary method for synthesizing this compound. cymitquimica.com This reaction involves treating the diamine with an acetylating agent. The regioselectivity of the acylation is a key consideration, as the two amino groups on the benzene (B151609) ring have different reactivities.

One approach to achieve regioselectivity involves the protection of one amine group, followed by acylation and deprotection. For instance, one of the amino groups in 1,2-diaminobenzene can be acetylated first. chemicalbook.comdv-expert.org This is followed by bromination and then alkaline hydrolysis to yield 4-bromo-1,2-diaminobenzene. chemicalbook.comdv-expert.org Subsequent controlled acylation can then be performed to yield the desired product.

The choice of acetylating agent and reaction conditions plays a crucial role in the success of the acylation. Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. google.com

Alternative Acetylation Protocols and Optimization

Alternative acetylation protocols have been developed to improve yield, selectivity, and reaction conditions. For instance, the Sugasawa reaction, a method for ortho-acylation of anilines, can be adapted for this purpose. researchgate.netacs.org This method involves the use of a Lewis acid like boron trichloride (B1173362) (BCl3) and a nitrile, followed by treatment with a stronger Lewis acid like aluminum chloride (AlCl3). researchgate.netacs.org Optimization of the Sugasawa reaction has shown that efficient removal of the generated HCl is critical for achieving high yields. researchgate.netacs.org

Another approach involves the use of different solvents and catalysts to control the regioselectivity of the acylation. The pKa values of the different amino groups can influence the site of acylation, with the less basic amine being preferentially acylated under certain conditions. researchgate.net

Reduction of Nitrated Precursors

An alternative and widely used synthetic route involves the reduction of a nitrated precursor, specifically N-(4-bromo-2-nitrophenyl)acetamide. This method circumvents the challenges of regioselective acylation of a diamine by introducing the nitro group first, which then directs the subsequent reduction to the desired amino group.

Catalytic Hydrogenation of N-(4-bromo-2-nitrophenyl)acetamide

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group in N-(4-bromo-2-nitrophenyl)acetamide. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. vcu.edu The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. rsc.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A study on the catalytic hydrogenation of a similar compound, N-4-nitrophenyl nicotinamide, using a stabilized Pd nanoparticle-organic-silica catalyst demonstrated the potential for high chemoselectivity and quantitative conversion to the corresponding primary amine. rsc.org This suggests that similar advanced catalytic systems could be highly effective for the synthesis of this compound.

Table 1: Catalysts for Hydrogenation of N-(4-bromo-2-nitrophenyl)acetamide

| Catalyst | Typical Solvent | Key Advantages |

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | High activity and selectivity. |

| Platinum Oxide (PtO2) | Acetic Acid | Effective under acidic conditions. |

| Raney Nickel | Ethanol | Cost-effective, suitable for large-scale synthesis. |

Chemical Reduction Methods for Aromatic Nitro Groups

Besides catalytic hydrogenation, several chemical reducing agents can be employed to convert the nitro group of N-(4-bromo-2-nitrophenyl)acetamide to an amino group. These methods are often preferred when catalytic hydrogenation is not feasible or when specific reaction conditions are required.

Common chemical reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another effective reagent is sodium dithionite (B78146) (Na2S2O4). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

For instance, the reduction of N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide has been successfully achieved using iron powder with ammonium (B1175870) chloride in water, yielding the corresponding amine in high yield. This method offers a milder alternative to strongly acidic conditions.

Table 2: Chemical Reducing Agents for Aromatic Nitro Groups

| Reagent | Typical Conditions | Notes |

| Iron (Fe) / HCl | Reflux | A classic and cost-effective method. |

| Tin (Sn) / HCl | Room Temperature or gentle heating | Another traditional and reliable method. |

| Sodium Dithionite (Na2S2O4) | Aqueous solution | Mild conditions, often used for sensitive substrates. |

| Iron (Fe) / NH4Cl | Aqueous solution, reflux | Milder than Fe/HCl, good for certain substrates. |

Regioselective Synthesis Approaches

The regioselective synthesis of this compound is a critical aspect, ensuring the correct isomer is obtained. The directing effects of substituents on the aromatic ring play a pivotal role in achieving this selectivity.

Starting with 4-bromoaniline (B143363), nitration typically occurs at the ortho position to the amino group due to its activating and ortho, para-directing nature. The subsequent acetylation of the amino group yields N-(4-bromo-2-nitrophenyl)acetamide. vulcanchem.com The nitro group, being a strong electron-withdrawing group, deactivates the ring towards further electrophilic substitution and directs incoming groups to the meta position relative to itself.

An alternative strategy involves starting with an aniline (B41778) derivative and performing a regioselective acylation. The inherent difference in the basicity and steric hindrance of the two amino groups in 4-bromo-1,2-diaminobenzene can be exploited to achieve selective acylation. researchgate.net Furthermore, the use of protecting groups can be employed to block one amino group, allowing for the selective acylation of the other.

Recent advances in regioselective synthesis include the use of specific catalysts and reaction media that can control the outcome of the reaction. nih.govrsc.org For example, the use of a carbohydrate-derived eutectogel as a reaction medium has been shown to facilitate regioselective synthesis under photochemical conditions. rsc.org While not directly applied to this specific compound, such innovative approaches could be adapted to enhance the regioselectivity of the synthesis of this compound.

Control over Bromination and Amine Introduction

The synthesis of this compound can be approached through several routes, each offering different levels of control over the regioselectivity of the bromination and the introduction or modification of the amino group. A common strategy in the synthesis of substituted anilines involves the use of protecting groups to direct the electrophilic substitution and to modulate the reactivity of the amino group.

One of the most direct conceptual pathways begins with 2-aminoacetanilide (N-(2-aminophenyl)acetamide). In this scenario, the amino group is already in the desired position, and the acetamido group serves as a directing group for subsequent electrophilic aromatic substitution. The amino group is a potent activating group and, like the acetamido group, directs incoming electrophiles to the ortho and para positions. Due to the presence of the acetamido group at position 1 and the amino group at position 2, the position para to the strongly activating amino group (position 4) is highly favored for bromination.

An alternative and often more controlled synthetic route involves a multi-step process starting from a different precursor, such as 2-nitroaniline (B44862). This pathway allows for more precise control over the introduction of the bromine atom. The typical sequence for this approach is as follows:

Acetylation of the Amine: The synthesis can commence with the acetylation of 2-nitroaniline to form 2-nitroacetanilide. This step protects the amino group and modulates its directing effect.

Bromination: The resulting 2-nitroacetanilide is then subjected to electrophilic bromination. The nitro group is a deactivating and meta-directing group, while the acetamido group is an activating and ortho-, para-directing group. The powerful directing effect of the acetamido group typically overrides the nitro group's influence, leading to the desired 4-bromo-2-nitroacetanilide. stackexchange.com

Reduction of the Nitro Group: The final step is the selective reduction of the nitro group to an amino group to yield this compound. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common and effective method for this transformation. wikipedia.orgnih.gov

The choice of brominating agent is also critical for controlling the reaction. While molecular bromine (Br₂) can be used, it can lead to over-bromination and the formation of byproducts. stackexchange.com Milder and more selective brominating agents, such as N-bromosuccinimide (NBS), are often preferred for achieving monobromination with high regioselectivity. nih.gov The reaction conditions, including the solvent and temperature, also play a significant role in controlling the outcome of the bromination reaction.

The introduction of the primary amine can also be achieved at a later stage. For instance, starting with 4-bromoaniline, one could introduce a nitro group at the 2-position, followed by reduction. However, direct nitration of 4-bromoaniline can lead to a mixture of isomers. Therefore, the pathway involving the initial protection of an amino group, followed by controlled bromination and subsequent deprotection or modification, generally offers superior control over the final product's structure.

A summary of a plausible synthetic pathway starting from 2-nitroaniline is presented below:

| Step | Reactant | Reagent(s) | Product |

| 1 | 2-Nitroaniline | Acetic anhydride | 2-Nitroacetanilide |

| 2 | 2-Nitroacetanilide | N-Bromosuccinimide (NBS) | 4-Bromo-2-nitroacetanilide |

| 3 | 4-Bromo-2-nitroacetanilide | H₂, Pd/C | This compound |

Evaluation of Synthetic Pathway Efficiency and Atom Economy

Let's analyze the theoretical atom economy for the proposed three-step synthesis starting from 2-nitroaniline. The atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Step 1: Acetylation of 2-nitroaniline C₆H₆N₂O₂ + (CH₃CO)₂O → C₈H₈N₂O₃ + CH₃COOH (2-nitroaniline + acetic anhydride → 2-nitroacetanilide + acetic acid)

Atom Economy: [180.16 / (138.12 + 102.09)] x 100 = 75.0%

Step 2: Bromination of 2-nitroacetanilide C₈H₈N₂O₃ + C₄H₄BrNO₂ → C₈H₇BrN₂O₃ + C₄H₅NO₂ (2-nitroacetanilide + N-bromosuccinimide → 4-bromo-2-nitroacetanilide + succinimide)

Atom Economy: [259.07 / (180.16 + 177.99)] x 100 = 72.3%

Step 3: Reduction of 4-bromo-2-nitroacetanilide C₈H₇BrN₂O₃ + 3H₂ → C₈H₉BrN₂O + 2H₂O (4-bromo-2-nitroacetanilide + hydrogen → this compound + water)

Atom Economy: [229.09 / (259.07 + 6.06)] x 100 = 86.4%

The following table provides a hypothetical evaluation of the synthetic pathway, assuming typical yields for each step.

| Step | Transformation | Typical Yield Range (%) | Atom Economy (%) |

| 1 | Acetylation | 85-95 | 75.0 |

| 2 | Bromination | 80-90 | 72.3 |

| 3 | Nitro Reduction | 90-98 | 86.4 |

| Overall | Multi-step Synthesis | 61-84 | Lower than individual steps |

Chemical Reactivity and Mechanistic Investigations of N 2 Amino 4 Bromophenyl Acetamide

Reactivity of the Aromatic Amino Moiety

The presence of an amino group directly attached to the benzene (B151609) ring significantly influences the molecule's reactivity. The lone pair of electrons on the nitrogen atom can be donated into the aromatic system, activating the ring towards certain reactions and enabling a variety of derivatizations.

Electrophilic Aromatic Substitution Reactions

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgscranton.edu This is due to the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) when the electrophile attacks at the positions ortho and para to the amino group. wikipedia.org In the case of N-(2-amino-4-bromophenyl)acetamide, the amino group and the acetamido group both influence the regioselectivity of incoming electrophiles. While the amino group is a strong activator, the acetamido group is a moderate activator and also an ortho-, para-director. The interplay between these two groups, along with the deactivating effect of the bromine atom, determines the final substitution pattern. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acids introduces a nitro group onto the aromatic ring. masterorganicchemistry.comyoutube.com

Nucleophilic Reactions and Amine Derivatization

The amino group, with its lone pair of electrons, acts as a nucleophile and can readily undergo reactions with various electrophiles. This allows for the derivatization of the amine, leading to the formation of a wide range of compounds with different functionalities.

One of the most common reactions is acylation , where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. google.com For example, the reaction of this compound with chloroacetyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding N-acylated product. derpharmachemica.com This type of reaction is fundamental in the synthesis of more complex molecules.

Another important derivatization is the reaction with sulfonyl chlorides to form sulfonamides. These reactions typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct.

The amino group can also participate in alkylation reactions, although direct alkylation can sometimes be challenging to control and may lead to polyalkylation.

Diazotization and Subsequent Transformations

Primary aromatic amines, such as the one present in this compound, can be converted into diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This process is known as diazotization .

The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer reactions, Schiemann reactions, and others. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens (Cl, Br, I) via Sandmeyer reaction using copper(I) halides.

Cyano group (CN) via Sandmeyer reaction using copper(I) cyanide.

Hydroxyl group (OH) by heating the diazonium salt solution.

Fluorine (F) via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Hydrogen (H) via a reduction reaction, effectively removing the amino group.

These transformations significantly enhance the synthetic utility of this compound by providing a pathway to introduce a diverse set of functional groups onto the aromatic ring.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring serves as a handle for various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. These reactions are pivotal in the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl bromides are common substrates for a multitude of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of biaryl compounds. rsc.org For instance, this compound can be coupled with various arylboronic acids to generate more complex N-acetylated biarylamines. researchgate.net The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction is a powerful method for the vinylation of aryl rings. orgsyn.org The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors of the reacting partners. diva-portal.org Highly regioselective and efficient Heck reactions have been achieved with various N-acyl-N-vinylamines. organic-chemistry.orgacs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgorganic-chemistry.orgwikipedia.org This method is instrumental in the synthesis of aryl alkynes. gold-chemistry.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, Pd₂(dba)₃ | Et₃N, DIPEA | DMF, Acetonitrile |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. scranton.eduwikipedia.orglibretexts.org The bromine atom in this compound can be displaced by a nucleophile, although this reaction typically requires harsh conditions or the presence of activating groups. wikipedia.org The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group. libretexts.org The presence of the amino and acetamido groups, which are electron-donating and moderately activating respectively, generally disfavors the SNAr pathway unless other strongly deactivating groups are present on the ring. However, under specific conditions, such as with very strong nucleophiles or in the presence of a suitable catalyst, SNAr reactions can be achieved. For example, the substitution of the bromine atom with amines or thiols can occur under certain conditions.

Grignard and Organolithium Reagent Interactions

The engagement of this compound with organometallic reagents like Grignard and organolithium compounds is dictated by the molecule's inherent functionalities. The presence of an acidic primary amino group and an amide proton facilitates swift acid-base reactions with these strongly basic reagents. This initial deprotonation typically requires at least two equivalents of the organometallic compound.

A key feature of this compound is the bromine atom at the 4-position, which presents a site for halogen-metal exchange, a characteristic reaction with organolithium reagents such as n-butyllithium. This exchange paves the way for the formation of a new organolithium species, N-(2-amino-4-lithiated-phenyl)acetamide. Subsequent quenching of this intermediate with an electrophile allows for the introduction of a variety of substituents at the 4-position.

Grignard reagents, being less reactive in comparison to organolithiums, are more likely to engage in acid-base reactions with the amino and amide protons rather than halogen-metal exchange. However, under specific conditions, such as the use of activating additives or more potent Grignard reagents, metal-halogen exchange may be induced. The chemoselectivity of these interactions is paramount, with the general order of reactivity being acid-base reaction followed by halogen-metal exchange. Consequently, synthetic strategies targeting substitution at the bromine position must account for the initial deprotonation events.

Table 1: Predicted Reactivity of this compound with Organometallic Reagents

| Reagent | Primary Reactive Site(s) | Expected Initial Product(s) | Potential Subsequent Reactions |

| n-Butyllithium (n-BuLi) | -NH₂, -NHCOCH₃, -Br | Dianion/trianion species | Halogen-metal exchange |

| Phenylmagnesium bromide (PhMgBr) | -NH₂, -NHCOCH₃ | Dianion species | Nucleophilic addition (less probable) |

Transformations Involving the Acetamide (B32628) Functional Group

Hydrolytic Stability and Reactivity

The acetamide moiety in this compound can undergo hydrolysis under both acidic and basic conditions to afford 4-bromo-1,2-phenylenediamine. While the amide bond demonstrates considerable stability under neutral conditions, it is prone to cleavage in the presence of strong acids or bases, a process that is accelerated by heat.

Acid-catalyzed hydrolysis is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to release acetic acid and the corresponding aniline (B41778). In contrast, base-catalyzed hydrolysis involves the direct nucleophilic assault of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates an acetyl group to yield the amine. The rate of this hydrolysis is contingent upon the concentration of the acid or base and the reaction temperature.

N-Alkylation and N-Acylation Reactions

Both the primary amino group and the secondary amide nitrogen in this compound are potential sites for N-alkylation and N-acylation. However, the primary amino group exhibits significantly greater nucleophilicity and is sterically more accessible than the amide nitrogen. As a result, reactions with alkylating and acylating agents preferentially occur at the primary amine.

For selective modification at the amide nitrogen, the primary amino group must first be protected. Common protecting groups for anilines, such as tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz), can be employed. Following protection, the amide nitrogen can be deprotonated using a strong base like sodium hydride to form an amidate anion, which can then react with an alkyl halide or an acyl chloride. Direct N-acylation of the primary amino group is readily achieved with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine to neutralize the acid byproduct.

Multi-site Reactivity and Chemoselectivity Studies

Differential Reactivity of Amino and Bromo Groups

The synthetic versatility of this compound is largely due to the differential reactivity of its amino and bromo groups. The primary amino group serves as a potent nucleophile and can participate in a range of reactions, including diazotization followed by Sandmeyer-type transformations, as well as acylation and alkylation.

Conversely, the bromine atom is amenable to substitution through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be utilized to forge new carbon-carbon or carbon-heteroatom bonds at the 4-position. The success of these transformations hinges on the careful selection of the catalyst, ligand, base, and solvent to ensure high yields and selectivity. Chemoselectivity can be steered by modulating the reaction conditions. For example, acylation of the amino group can be carried out under mild basic conditions that leave the bromo substituent intact. In a similar vein, a palladium-catalyzed cross-coupling reaction can be performed in the presence of the unprotected amino and acetamide groups, provided the base is not strong enough to cause unwanted deprotonation and side reactions.

Tandem Reactions and Cascade Processes

The presence of multiple reactive sites makes this compound an attractive substrate for tandem or cascade reactions, wherein several bond-forming events occur sequentially in a single reaction vessel. A hypothetical cascade could involve an initial Sonogashira coupling of this compound with a terminal alkyne. The resulting N-(2-amino-4-alkynylphenyl)acetamide could then undergo an intramolecular cyclization, potentially catalyzed by a transition metal, to construct heterocyclic systems like substituted indoles or quinolines. The final product would be determined by the specific reaction conditions and the structure of the alkyne partner.

Another plausible scenario involves an initial N-alkylation of the primary amino group with a bifunctional reagent. This could be followed by an intramolecular reaction, such as a Heck reaction, between the newly introduced side chain and the bromo-substituted ring to assemble complex polycyclic architectures. The rational design of such cascade processes necessitates a thorough understanding of the relative reactivities of the functional groups and the kinetics of the individual reaction steps.

Derivatization Strategies and Analogue Synthesis from N 2 Amino 4 Bromophenyl Acetamide

Construction of Substituted Anilides and Amides

The N-(2-amino-4-bromophenyl)acetamide scaffold allows for modifications at both the acetamide (B32628) and the aniline (B41778) moieties, leading to a variety of substituted anilides and amides.

The primary amino group can be acylated to form diamides. For instance, reaction with various acyl chlorides or anhydrides introduces a second acyl group, yielding N-(2-(acylamino)-4-bromophenyl)acetamide derivatives. This reaction is a fundamental step in the synthesis of more complex structures, including heterocyclic compounds. A general method for the acylation of amines involves reacting the amine with an acylating agent, a process that is well-documented in organic chemistry. researchgate.net

The acetamide group itself can be a point of modification. While direct modification is less common, hydrolysis of the acetamide to the corresponding amine, 2-amino-4-bromoaniline, opens up numerous possibilities. This aniline can then be re-acylated with different carboxylic acids or their derivatives to form a wide range of N-substituted anilides. Direct amidation reactions from carboxylic acids and amines are increasingly facilitated by modern reagents that promote atom economy. acs.orgacs.org

Furthermore, the bromine atom on the phenyl ring can be functionalized through cross-coupling reactions. Palladium-catalyzed reactions like the Buchwald-Hartwig amination allow for the introduction of various aryl or alkylamino groups at the C4 position, transforming the bromoanilide into more complex aniline derivatives. acs.orgorgsyn.orgresearchgate.net Similarly, Suzuki-Miyaura coupling can be employed to form a C-C bond at this position, attaching new aryl or alkyl groups. mdpi.comresearchgate.net These reactions significantly expand the diversity of anilides that can be synthesized from the parent compound. For example, N-(2-bromophenyl)acetamide has been used as a substrate in Suzuki couplings to generate vinylphenyl)acetamide derivatives. orgsyn.org

A summary of potential derivatization reactions to form substituted anilides and amides is presented below:

Table 1: Derivatization Reactions for Substituted Anilides and Amides| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | N-(2-(acylamino)-4-bromophenyl)acetamide |

| Amide Exchange (via hydrolysis & re-acylation) | 1. H₃O⁺/OH⁻ (hydrolysis) 2. R'COOH, coupling agent | N-(2-amino-4-bromophenyl)R'-amide |

| Buchwald-Hartwig Amination | R'₂NH, Pd catalyst, base | N-(2-amino-4-(dialkylamino)phenyl)acetamide |

| Suzuki-Miyaura Coupling | R'B(OH)₂, Pd catalyst, base | N-(2-amino-4-aryl/alkyl-phenyl)acetamide |

Synthesis of Heterocyclic Scaffolds Incorporating the this compound Moiety

The strategic placement of the amino group ortho to the acetamido group, along with the bromine atom, makes this compound an excellent precursor for the synthesis of various heterocyclic scaffolds.

Annulation Reactions Utilizing the Ortho-Amino and Bromine Positions

Annulation reactions that simultaneously engage the ortho-amino group and the bromine atom are powerful methods for constructing fused ring systems. Palladium-catalyzed reactions are particularly prominent in this area. For example, intramolecular C-N bond formation can lead to the synthesis of phenazines and related heterocycles. In a general sense, the coupling of two molecules of an ortho-haloaniline derivative can lead to the formation of a phenazine (B1670421) core. clockss.orgsigmaaldrich.com While direct dimerization of this compound is not explicitly detailed, related palladium-catalyzed aryl ligation reactions provide a template for such transformations. clockss.org

Rhodium-catalyzed [4+2] annulation reactions represent another advanced strategy. These reactions can construct complex polycyclic skeletons by reacting compounds like N-aryl-7-azaindoles with alkynes, showcasing a method where an amino-bearing ring is fused with another system. arabjchem.org Such catalytic cycles often involve C-H activation and subsequent cyclization, a strategy that could be adapted for the ortho-amino group in this compound.

Formation of Nitrogen-Containing Heterocycles (e.g., quinazolines, oxadiazoles, thiazoles)

The ortho-diamine-like functionality of this compound is a classic starting point for building a variety of nitrogen-containing heterocycles.

Quinazolines: Quinazolines are a major class of compounds synthesized from ortho-amino anilides or related precursors. arabjchem.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govuob.edu.lyopenmedicinalchemistryjournal.com The general strategy involves the reaction of the ortho-amino group with a one-carbon synthon (like an aldehyde or orthoester) or a two-atom synthon (like a nitrile or amide) to form the second ring. For example, the reaction of 2-aminobenzamides with ketones can be catalyzed by iodine in ionic liquids to form quinazolin-4(1H)-ones. acs.org The presence of the acetamide group in the starting material can directly participate in or be modified prior to the cyclization to yield a variety of substituted quinazolines.

Benzodiazepines: The fusion of a benzene (B151609) ring with a seven-membered diazepine (B8756704) ring creates benzodiazepines, another important heterocyclic class accessible from ortho-amino aniline derivatives. researchgate.netjournalgrid.comsemanticscholar.orgresearchgate.netnih.gov The synthesis often involves reacting the ortho-amino functionality with an appropriate partner that provides the remaining atoms for the seven-membered ring, frequently involving a condensation reaction followed by cyclization. For instance, 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is a known intermediate in the synthesis of benzodiazepines like 3-Hydroxyphenazepam.

Other Heterocycles: The versatile reactivity of the amino and bromo functionalities allows for the synthesis of other heterocyclic systems. For example, palladium-catalyzed carbonylative annulation of related N,1-diaryl-1H-tetrazol-5-amines can yield tetrazole-fused quinazolinones, demonstrating how ortho-amino groups can be used in complex cyclizations. researchgate.net

A summary of key heterocyclic scaffolds synthesized from related ortho-amino precursors is shown below.

Table 2: Heterocyclic Scaffolds from Ortho-Amino Phenyl Precursors

| Heterocycle | General Synthetic Strategy | Key Reagents/Conditions |

|---|---|---|

| Quinazolines | Cyclocondensation with C1 or C2 synthons | Aldehydes, Nitriles, Amides; Acid/Base or metal catalysis arabjchem.orgorganic-chemistry.orgorganic-chemistry.org |

| Benzodiazepines | Reaction with α-halo ketones or other C3 synthons | α-haloketones, amino acids; Base-mediated cyclization researchgate.netnih.gov |

| Phenazines | Oxidative dimerization of ortho-amino anilines | Pd catalyst, oxidant clockss.org |

Introduction of Additional Functional Groups for Scaffold Diversification

Beyond forming new rings, the this compound scaffold can be decorated with additional functional groups to create diverse molecular architectures. This functionalization can occur at several positions:

The Bromine Atom: The bromine atom is a highly versatile handle for introducing new functionality via cross-coupling reactions. As mentioned, Suzuki-Miyaura coupling introduces new carbon-carbon bonds (e.g., aryl, alkyl groups), while Buchwald-Hartwig amination forms carbon-nitrogen bonds. acs.orgorgsyn.orgresearchgate.netsigmaaldrich.cn Other palladium-catalyzed reactions, such as Heck and Sonogashira couplings, can introduce alkene and alkyne groups, respectively. researchgate.net Cyanation reactions can replace the bromine with a nitrile group. researchgate.net

The Amino Group: The primary amino group can be converted into a wide range of other functional groups. Diazotization followed by Sandmeyer-type reactions can replace the amino group with halogens (Cl, I), a cyano group, or a hydroxyl group. It can also be used to form azides, which are precursors for triazole synthesis via click chemistry.

The Phenyl Ring: The existing substituents (amino and acetamido groups) direct the position of electrophilic aromatic substitution reactions, although these can be challenging to control. More modern approaches utilize directing groups to achieve site-selective C-H functionalization. For example, the related N-(2-aminophenyl)acetamide has been used as a bidentate directing group to facilitate palladium-catalyzed ortho-arylation of benzamides. nih.gov

Library Synthesis and Combinatorial Chemistry Approaches

The derivatization strategies discussed above are highly amenable to combinatorial chemistry and the synthesis of compound libraries. nih.govacs.org By using a common scaffold like this compound and reacting it with a diverse set of building blocks in a systematic manner, large libraries of related compounds can be generated efficiently. google.comwipo.intgoogle.com

For example, in the synthesis of quinazolines, a library can be created by reacting the ortho-amino precursor with a collection of different aldehydes or ketones. acs.org Similarly, for Suzuki or Buchwald-Hartwig reactions, a library of boronic acids or amines can be coupled to the bromo-position to generate a wide array of derivatives. researchgate.net

The use of solid-phase synthesis, where the starting scaffold is attached to a resin, can streamline the process of library generation. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin before cleaving the final products. The synthesis of quinazolinone libraries on solid support has been demonstrated, showcasing the power of this approach. google.com These combinatorial methods are invaluable for drug discovery, enabling the rapid generation and screening of thousands of compounds to identify potential therapeutic leads. researchgate.netnih.gov

Computational and Theoretical Investigations of N 2 Amino 4 Bromophenyl Acetamide

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for N-(2-amino-4-bromophenyl)acetamide provide a detailed picture of its electron distribution and chemical reactivity. By employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can accurately model its molecular geometry and electronic properties.

HOMO-LUMO Energy Calculations and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For molecules similar in structure, these calculations help predict their behavior in chemical reactions. For instance, a low HOMO-LUMO gap can indicate a higher propensity for intramolecular charge transfer, which is a significant factor in the study of nonlinear optical properties.

Table 1: Frontier Molecular Orbital (FMO) Properties No specific experimental data was found for this compound. The table below is a representative example based on similar aromatic acetamide (B32628) compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.73 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecule's surface using a color spectrum.

Typically, red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas denote neutral or low potential regions. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying them as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential, marking them as hydrogen bond donors.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable arrangements (conformers) and the energy barriers between them. These simulations provide insights into how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule's trajectory over nanoseconds, researchers can observe folding processes, conformational changes, and binding events, which are essential for understanding its biological activity and designing derivatives.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

For a compound like this compound, QSAR models can be used to predict its potential biological activities by comparing its descriptors to those of known active compounds. This approach is widely used in drug discovery to screen virtual libraries of compounds and to optimize the structure of lead compounds to enhance their efficacy and reduce toxicity.

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify specific atoms involved in close contacts, such as hydrogen bonds and van der Waals forces.

Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis No specific experimental data was found for this compound. The table below is a representative example based on similar brominated aromatic compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.0 |

| C···H/H···C | 18.5 |

| Br···H/H···Br | 13.5 |

| N···H/H···N | 11.5 |

| O···H/H···O | 10.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

By calculating the vibrational modes, a theoretical IR spectrum can be generated and compared with the experimental one, helping to confirm the presence of specific functional groups. Similarly, calculating NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental spectroscopic data serves as a validation of the computed molecular structure and electronic properties of this compound.

Applications of N 2 Amino 4 Bromophenyl Acetamide As a Precursor in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The molecular structure of N-(2-amino-4-bromophenyl)acetamide offers multiple handles for synthetic transformations, making it an ideal starting material for complex organic molecules, particularly nitrogen-containing heterocyclic compounds which are prevalent in medicinal chemistry. ijpsi.org

The primary reactive sites for elaboration are the bromo substituent and the ortho-positioned amino and acetamido groups.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a prime site for palladium-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura reaction allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds. rsc.orgrsc.org This is a powerful method for introducing new aryl, alkyl, or vinyl groups, thereby building molecular complexity. mdpi.com Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to complex aniline (B41778) derivatives. wesleyan.eduacs.org The reactivity of ortho-bromoanilines in such couplings is well-documented, making this precursor particularly useful for generating diverse compound libraries. rsc.orgrsc.orgacs.org

Heterocycle Formation: The ortho-diamine-like arrangement (an amino group at position 2 and the nitrogen of the acetamido group at position 1) is a classic precursor for the synthesis of fused heterocyclic systems. For instance, these functionalities can be utilized in condensation reactions to form quinazolines, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.govnih.gov The synthesis of quinazolines often starts from ortho-amino aromatic compounds, such as 2-aminoaryl ketones or 2-aminobenzonitriles, highlighting the potential of this compound to be converted into such intermediates for cyclization reactions. mdpi.comorganic-chemistry.org

Utilization in the Preparation of Scaffolds for Chemical Biology Probes

In chemical biology, a "scaffold" refers to a core molecular structure that can be systematically and diversely functionalized to produce a library of compounds, such as fluorescent probes or affinity labels. This compound is an excellent candidate for such a scaffold due to its modifiable functional groups.

The synthesis of probes for biological imaging and sensing often requires a modular design where different components (e.g., a recognition element, a linker, and a reporter group like a fluorophore) are pieced together. The acetamide (B32628) scaffold provides a robust platform for this assembly. The bromo-position is particularly useful for introducing reporter groups or linkers via the aforementioned palladium-catalyzed cross-coupling reactions. The amino group can be used for conjugation to biomolecules or other functional moieties. This versatility allows for the rational design of probes to study biological processes within living cells.

Contribution to the Development of Catalysts and Ligands

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Substituted acetamides and anilines can serve as precursors to ligands for transition metal catalysis. The nitrogen atoms of the amino and acetamido groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions.

Through synthetic modification, this compound can be elaborated into bidentate or polydentate ligands. For example, reactions at the bromo-position can introduce additional coordinating groups, creating a chelating ligand capable of forming stable complexes with metals like palladium, copper, or rhodium. Amides are known to be effective ligands due to their coordination abilities. These resulting metal complexes can exhibit catalytic activity, for instance, in oxidation, reduction, or carbon-carbon bond-forming reactions. The development of palladium catalysts for C-N cross-coupling reactions itself relies on the synthesis of sophisticated ligands, a field to which derivatives of this precursor could contribute. wesleyan.eduacs.org

Use as a Building Block in Materials Science Precursors

In materials science, this compound can function as a valuable monomer or building block for the synthesis of advanced polymers and functional organic materials. The presence of multiple reactive sites allows for its incorporation into polymer chains through various polymerization techniques.

Polymerization: The bromo- and amino- groups are key functionalities for polymerization. The bromo group can participate in polycondensation reactions such as Suzuki or Stille coupling to create conjugated polymers, which are of interest for applications in organic electronics (e.g., OLEDs and organic photovoltaics). The primary amino group can be used in the synthesis of high-performance polymers like polyamides or polyimides through reaction with diacyl chlorides or dianhydrides.

Functional Materials: The rigid aromatic core of the molecule can impart thermal stability and desirable mechanical properties to the resulting materials. Furthermore, the functional groups can be used to tune the material's properties, such as solubility, processability, and electronic characteristics. The ability to create well-defined structures from such building blocks is essential for the bottom-up construction of novel materials with tailored functions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinazolines |

| Polyamides |

Future Research Perspectives and Methodological Advancements

Development of More Sustainable Synthetic Routes

The traditional synthesis of N-(2-amino-4-bromophenyl)acetamide and related compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic methodologies. A primary objective is the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile and hazardous organic solvents.

Another critical area is the development and implementation of catalytic systems that offer high efficiency and selectivity. This includes the use of earth-abundant metal catalysts, such as iron, copper, and manganese, as alternatives to precious metals like palladium and platinum. Research into biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, also presents a promising avenue for the sustainable production of this compound. The principles of atom economy, which seek to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding principle in these endeavors.

Exploration of Novel Reactivity Patterns

The functional groups present in this compound—an amino group, an acetamido group, and a bromine atom on an aromatic ring—offer a rich landscape for exploring novel reactivity. Future research is expected to delve into the selective functionalization of this molecule. For instance, developing new methods for carbon-hydrogen (C-H) bond activation would allow for the direct introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials.

The interplay between the directing effects of the amino and acetamido groups in electrophilic aromatic substitution reactions is another area ripe for investigation. Uncovering new catalytic systems that can control the regioselectivity of these reactions will be crucial. Furthermore, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. Future work will likely focus on expanding the scope of these reactions with this compound as a substrate to create a diverse library of more complex molecules.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant methodological advancement for the synthesis of fine chemicals. The integration of the synthesis of this compound into a flow chemistry setup could offer numerous advantages, including enhanced reaction control, improved safety, and higher yields. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to cleaner reactions with fewer byproducts.

Furthermore, the coupling of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, could revolutionize the discovery and optimization of reaction conditions. An automated system could rapidly screen a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach would accelerate the research and development process significantly.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, advanced computational modeling can be employed to predict its reactivity and to design more efficient synthetic routes. Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule, helping to rationalize its reactivity in various chemical transformations.

Molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments and to understand its interactions with catalysts at the atomic level. These computational tools can be used to screen potential catalysts and reaction conditions in silico, thereby reducing the need for extensive and time-consuming laboratory experimentation. The synergy between computational predictions and experimental validation will be a hallmark of future research in this area.

Design of Next-Generation Molecular Architectures

This compound can serve as a valuable building block for the construction of more complex, next-generation molecular architectures. Its trifunctional nature allows for a variety of chemical modifications, making it an ideal scaffold for creating libraries of novel compounds. Future research will likely focus on using this molecule as a starting material for the synthesis of compounds with potential applications in materials science, medicinal chemistry, and agrochemicals.

Q & A

Q. What is the standard synthetic route for N-(2-amino-4-bromophenyl)acetamide?

Methodological Answer: The synthesis typically involves acetylation of 2-amino-4-bromoaniline using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under controlled conditions. A base such as triethylamine is added to neutralize HCl byproducts. For example, analogous procedures for related acetamides involve reacting aniline derivatives with acetyl chloride at 273 K for 3 hours, followed by extraction and crystallization from toluene . Purification is achieved via column chromatography or recrystallization. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via melting point analysis and NMR spectroscopy.

Q. How is the purity of this compound assessed using spectroscopic methods?

Methodological Answer: Purity is evaluated through a combination of techniques:

- Nuclear Magnetic Resonance (NMR): - and -NMR spectra confirm molecular structure by matching proton environments (e.g., acetamide CH, aromatic protons) and carbon signals.

- Infrared (IR) Spectroscopy: Peaks near 1650 cm (amide C=O stretch) and 3300–3500 cm (N–H stretch) validate functional groups.

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]) confirm the molecular weight.

- High-Performance Liquid Chromatography (HPLC): Retention time consistency ensures no residual starting materials or byproducts .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in hydrogen bonding patterns during X-ray structure refinement of this compound?

Methodological Answer: Discrepancies in hydrogen bonding are addressed using:

- SHELX Software Suite: SHELXL refines hydrogen atom positions via difference Fourier maps and restraints (e.g., N–H distances fixed at 0.86 Å) .

- Validation Tools: checkCIF analyzes geometric outliers, while PLATON identifies missed symmetries or hydrogen bonding networks.

- Data Contradiction Analysis: Comparing experimental bond lengths/angles with Cambridge Structural Database (CSD) averages helps detect anomalies. For example, in related bromophenyl acetamides, dihedral angles between aromatic rings and hydrogen bond donor-acceptor distances are critical for validating packing motifs .

Q. How do solvent choice and crystallization conditions affect the polymorphic outcomes of this compound?

Methodological Answer: Polymorphism is influenced by:

- Solvent Polarity: Polar solvents (e.g., ethanol) may favor hydrogen-bonded dimers, while toluene or DMF can stabilize π-π stacking interactions.

- Evaporation Rate: Slow evaporation (e.g., from toluene) promotes well-ordered monoclinic crystals, whereas rapid cooling may yield metastable forms.

- Temperature Gradients: Controlled cooling (e.g., 0.5 K/day) can isolate specific polymorphs. For instance, N-(4-bromophenyl)acetamide exhibits distinct polymorphs depending on solvent and thermal history, validated via single-crystal X-ray diffraction .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:

- Electrostatic Potential Maps: Highlight nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., bromine-substituted aromatic ring).

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict charge-transfer interactions.

- Transition State Analysis: Simulates activation energies for bromine displacement reactions. Experimental validation via kinetic studies (e.g., monitoring bromide release) correlates with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.